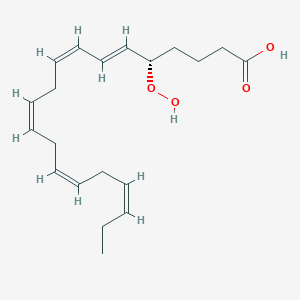
5(S)-HpEPE
説明
5(S)-HpEPE is a monohydroperoxy polyunsaturated fatty acid produced by the action of 5-LO on EPA. It is metabolized to LTA5, a key intermediate in the formation of the 5-series leukotrienes. Alternatively, this compound is reduced to 5(S)-HEPE by peroxidases.
生物活性
5(S)-Hydroperoxy-eicosapentaenoic acid (5(S)-HpEPE) is a bioactive lipid derived from eicosapentaenoic acid (EPA) and plays a significant role in various biological processes, particularly in inflammation and immune response modulation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a hydroperoxy group at the fifth carbon of the EPA molecule. It is synthesized through the enzymatic action of lipoxygenase enzymes, which oxidize EPA to form this hydroperoxy derivative. The compound serves as a precursor to other bioactive lipids, including leukotriene A5, which is crucial in inflammatory responses.
The biological activity of this compound involves several mechanisms:
- Molecular Targets : The compound interacts with specific receptors on cell membranes, notably G-protein-coupled receptors (GPCRs), initiating various signaling cascades that influence cellular responses.
-
Pathways Involved :
- Anti-inflammatory Pathways : this compound activates pathways that promote the production of specialized pro-resolving mediators (SPMs), which are essential for resolving inflammation and facilitating tissue repair.
- Lipid Metabolism Modulation : It influences enzymes involved in lipid metabolism and oxidative stress, contributing to its anti-inflammatory effects.
Biological Activities
This compound exhibits several biological activities:
- Inflammation Regulation : It modulates immune responses by influencing cytokine production. For instance, it has been shown to affect cyclooxygenase-2 levels in human pulmonary microvascular endothelial cells, indicating its role in mediating inflammatory pathways.
- Vascular Effects : The compound acts as a signaling molecule that can alter vascular permeability and facilitate leukocyte recruitment during inflammatory processes, highlighting its significance in conditions such as asthma and cardiovascular diseases.
- Cancer Implications : Some studies suggest that this compound may play a role in cancer biology, particularly through its metabolites that could influence tumor growth and progression .
Research Findings
A review of recent literature reveals various studies focusing on the biological activity of this compound:
Case Studies
-
Inflammatory Response Modulation :
- A study investigating the effects of this compound on human endothelial cells found that it significantly reduced pro-inflammatory cytokine release, suggesting its therapeutic potential in inflammatory diseases.
-
Cardiovascular Health :
- Research indicated that this compound enhances endothelial function and reduces oxidative stress markers in cardiovascular models, supporting its role in cardiovascular health management.
-
Asthma Management :
- Clinical trials have explored the use of this compound as an adjunct therapy in asthma patients, showing promising results in reducing airway inflammation and improving lung function.
特性
IUPAC Name |
(5S,6E,8Z,11Z,14Z,17Z)-5-hydroperoxyicosa-6,8,11,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h3-4,6-7,9-10,12-14,16,19,23H,2,5,8,11,15,17-18H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXYOIJDQPQELO-GHWNLOBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















